molecular formula C21H19N3OS B11256168 N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide

Cat. No.: B11256168
M. Wt: 361.5 g/mol
InChI Key: VSPHQEROIJCECZ-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is a heterocyclic compound belonging to the class of thiazolecarboxamides These compounds are characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.

    Substitution Reactions:

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the thiazole derivative with an appropriate amine or amide source under dehydrating conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and specific reaction conditions to streamline the process .

Chemical Reactions Analysis

N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new pharmaceuticals, particularly due to its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe or tool compound to study various biological processes and pathways

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. Potential mechanisms include:

Comparison with Similar Compounds

N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide can be compared with other thiazolecarboxamide derivatives, such as:

The uniqueness of N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H19N3OS

Molecular Weight

361.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-3-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide

InChI

InChI=1S/C21H19N3OS/c1-13-8-7-11-17(14(13)2)22-20(25)19-15(3)24-12-18(23-21(24)26-19)16-9-5-4-6-10-16/h4-12H,1-3H3,(H,22,25)

InChI Key

VSPHQEROIJCECZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=C(N3C=C(N=C3S2)C4=CC=CC=C4)C)C

Origin of Product

United States

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